molecular formula C12H15N5S B5060919 9-butyl-5,8-dimethyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine

9-butyl-5,8-dimethyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine

Cat. No. B5060919
M. Wt: 261.35 g/mol
InChI Key: PWUZCHSVLCWSPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“9-butyl-5,8-dimethyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine” is a compound that belongs to the class of thienopyrimidine derivatives . Thienopyrimidines are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities and are frequently used chemical scaffolds in drug development .

Future Directions

Thienopyrimidine derivatives, including “9-butyl-5,8-dimethyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine”, hold promise in the field of medicinal chemistry, particularly as potential anticancer agents . Future research could focus on exploring their therapeutic potential and improving their selectivity, efficiency, and safety as anticancer medicines .

properties

IUPAC Name

12-butyl-7,11-dimethyl-10-thia-3,4,5,6,8-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5S/c1-4-5-6-9-7(2)18-12-10(9)11-14-15-16-17(11)8(3)13-12/h4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUZCHSVLCWSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(SC2=C1C3=NN=NN3C(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6677271

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